Introduction: The Significance of the Isoquinoline Scaffold
Introduction: The Significance of the Isoquinoline Scaffold
An In-Depth Technical Guide to Isoquinoline-7-carboxylic Acid: Core Properties and Scientific Applications
The isoquinoline moiety, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] This structural motif is the backbone of numerous alkaloids, such as papaverine and morphine, and its derivatives exhibit a vast spectrum of biological activities. Consequently, substituted isoquinolines are highly sought-after scaffolds in drug discovery, with applications as anticancer, antihypertensive, and antifungal agents.[2][3] Isoquinoline-7-carboxylic acid, a specific derivative, serves as a critical building block, offering a reactive handle—the carboxylic acid—for further molecular elaboration while retaining the core pharmacophore. This guide provides a detailed examination of its fundamental properties, reactivity, synthesis, and applications for researchers in drug development and organic synthesis.
Molecular Structure and Nomenclature
Isoquinoline-7-carboxylic acid is systematically named based on the isoquinoline ring system, with the carboxylic acid group located at position 7. The numbering of the isoquinoline ring begins at the carbon adjacent to the nitrogen in the pyridine ring and proceeds around the bicyclic system.
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Caption: Chemical Structure of Isoquinoline-7-carboxylic acid.
Physicochemical Properties
The fundamental physicochemical properties of Isoquinoline-7-carboxylic acid are summarized below. While specific experimental data for the 7-isomer, such as a precise melting point and solubility, are not widely published, data from closely related isomers are provided for comparative analysis and estimation.
| Property | Value | Reference(s) |
| CAS Number | 221050-96-0 | [4][5] |
| Molecular Formula | C₁₀H₇NO₂ | [4][5] |
| Molecular Weight | 173.17 g/mol | [4][5] |
| Appearance | Predicted to be an off-white to yellow solid. | [6] |
| Melting Point | Data not available. | - |
| Comparative Isomers | 1-isomer: 164 °C (dec.)3-isomer: 166-167 °C | [7][8] |
| Solubility | Predicted to have low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | [8][9] |
| Storage Conditions | Store at room temperature in a dark, inert atmosphere. | [5] |
| SMILES | OC(=O)C1=CC2=C(C=CN=C2)C=C1 | [5] |
Spectroscopic Profile
The structural identity of Isoquinoline-7-carboxylic acid can be confirmed through standard spectroscopic techniques. The following profile is based on established principles and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.
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Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear significantly downfield, typically in the δ 10-13 ppm range, due to deshielding and hydrogen bonding.
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Aromatic Protons (Ar-H): Six protons on the isoquinoline ring system would appear in the δ 7.0-9.0 ppm region.[10] The exact chemical shifts and coupling patterns (doublets, singlets, multiplets) depend on their position relative to the nitrogen atom and the electron-withdrawing carboxylic acid group. Protons adjacent to the nitrogen (at C1 and C3) and the proton at C8 are typically the most deshielded.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework.
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Carbonyl Carbon (-COOH): A characteristic signal is expected in the δ 160-185 ppm range. This peak is often of lower intensity due to relaxation effects.
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Aromatic Carbons (Ar-C): The nine carbons of the isoquinoline ring will produce signals in the δ 120-150 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups.
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O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
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C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic isoquinoline ring.
Reactivity and Chemical Properties
The reactivity of Isoquinoline-7-carboxylic acid is dictated by its two primary functional components: the aromatic isoquinoline ring and the carboxylic acid group.
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Acidity and Carboxylic Acid Reactions: As a carboxylic acid, it is a weak acid that will deprotonate in the presence of a base to form a carboxylate salt, enhancing its solubility in aqueous media. The carboxylic acid group is a versatile handle for synthesis, readily undergoing standard transformations:
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Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
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Amidation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or via coupling agents like EDC/HATU) followed by reaction with an amine produces an amide. This is a cornerstone reaction in medicinal chemistry for linking the isoquinoline scaffold to other molecular fragments.
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Isoquinoline Ring Reactivity: The isoquinoline ring system is generally electron-deficient due to the electronegative nitrogen atom.
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Electrophilic Aromatic Substitution (EAS): EAS reactions (e.g., nitration, halogenation) are generally difficult and require harsh conditions. When they do occur, substitution is directed to the benzene portion of the ring, primarily at the C5 and C8 positions.
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Nucleophilic Aromatic Substitution (NAS): The pyridine-like portion of the ring is susceptible to nucleophilic attack, particularly at the C1 position, especially if a leaving group is present or under activating conditions (e.g., Chichibabin reaction).
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Synthesis Pathways and Methodologies
The synthesis of substituted isoquinolines is well-established, with several named reactions providing reliable routes. A plausible and efficient method for preparing Isoquinoline-7-carboxylic acid is the Pomeranz-Fritsch reaction .[1][11]
Proposed Synthetic Workflow: Pomeranz-Fritsch Reaction
This workflow involves the acid-catalyzed cyclization of a Schiff base formed from a substituted benzaldehyde and an aminoacetal.
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Caption: Workflow for the Pomeranz-Fritsch synthesis of Isoquinoline-7-carboxylic acid.
Experimental Protocol (Generalized)
The following protocol describes a generalized procedure for the synthesis. Scientist's Note: This reaction is often sensitive to the acid concentration and temperature; optimization may be required. Using the methyl ester of 3-formylbenzoic acid is often preferred to avoid side reactions with the free carboxylic acid under the harsh acidic conditions.
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Step 1: Imine Formation
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To a solution of methyl 3-formylbenzoate (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add aminoacetaldehyde diethyl acetal (1.1 eq).
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If desired, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which is often used in the next step without further purification.
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-
Step 2: Cyclization and Aromatization
-
Caution: This step involves concentrated strong acid and is exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
Slowly add the crude Schiff base from Step 1 to a stirred solution of concentrated sulfuric acid (e.g., 70-85%) at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.
-
Once complete, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
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-
Step 3: Workup and Purification
-
Basify the acidic aqueous mixture with a strong base (e.g., NaOH or NH₄OH) to a pH > 9, keeping the solution cool.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl isoquinoline-7-carboxylate.
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-
Step 4: Hydrolysis
-
Dissolve the crude ester in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., 2M NaOH).
-
Heat the mixture to reflux and stir until TLC or LC-MS analysis confirms the complete disappearance of the ester.
-
Cool the reaction, remove the alcohol under reduced pressure, and dilute with water.
-
Acidify the aqueous solution with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH 3-5).
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Isoquinoline-7-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Applications in Research and Development
The utility of Isoquinoline-7-carboxylic acid lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic or material applications.
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Drug Discovery: The isoquinoline core is a "privileged scaffold" in medicinal chemistry. The carboxylic acid at the 7-position provides a convenient attachment point for building structure-activity relationships (SAR). By converting the acid to various amides, esters, or other functional groups, researchers can modulate the compound's potency, selectivity, solubility, and pharmacokinetic properties.[12] Derivatives are investigated for a wide range of targets, including enzymes and receptors involved in cancer and inflammatory diseases.[6]
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Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and dyes. Isoquinoline-based materials are explored for their potential as conductive polymers, optical materials, and chemical sensors.[3]
Safety and Handling
While a specific, detailed safety data sheet for Isoquinoline-7-carboxylic acid is not universally available, compounds of this class (heterocyclic carboxylic acids) should be handled with care in a laboratory setting.
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General Precautions: Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be an irritant to the eyes and skin. The parent compound, isoquinoline, is a weak base, while the product is a weak acid. Handle accordingly.
References
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MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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